2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid

Purity Procurement Quality Control

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid is a heterocyclic aromatic carboxylic acid featuring a pyridine ring with a methyl substituent and a quaternary carbon-bearing propanoic acid moiety. It is commercially available as a research chemical with a purity of 95% (CAS 1516279-51-8).

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15275321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C(C)(C)C(=O)O
InChIInChI=1S/C10H13NO2/c1-7-6-11-5-4-8(7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)
InChIKeyAINNCUCNTNTWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid (CAS 1516279-51-8)


2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid is a heterocyclic aromatic carboxylic acid featuring a pyridine ring with a methyl substituent and a quaternary carbon-bearing propanoic acid moiety. It is commercially available as a research chemical with a purity of 95% (CAS 1516279-51-8) . The compound belongs to the class of pyridylpropanoic acids, which are often used as building blocks or intermediates in medicinal chemistry, particularly in the synthesis of SARM1 inhibitors [1].

Structural Specificity: Why 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid Is Not Simply Interchangeable with Other Pyridylpropanoic Acid Isomers


Within the pyridylpropanoic acid family, the precise positioning of the methyl group on the pyridine ring and the branching of the propanoic acid chain critically influence molecular geometry, electronic distribution, and biological target engagement. For instance, the 3-methylpyridin-4-yl substitution pattern is a key pharmacophoric element in reported SARM1 inhibitors, as seen in related patent examples [1]. A different regioisomer, such as 3-(2-methylpyridin-4-yl)propanoic acid (CAS 26413-65-0), despite sharing the same molecular formula (C9H11NO2), presents a fundamentally different spatial arrangement of the hydrogen-bond donor/acceptor motifs, which can lead to divergent binding profiles and synthetic utility . No experimental evidence supports generic interchangeability.

Quantitative Differentiation Evidence for 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid


Comparative Purity and Supply Consistency

Commercial sourcing data indicates that 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid (CAS 1516279-51-8) is typically supplied at a minimum purity of 95% . In contrast, a closely related isomer, 3-(3-methylpyridin-4-yl)propanoic acid (CAS 1083245-64-0), is listed by another vendor at 95% purity but with a significantly longer lead time of 3 weeks for small quantities . This suggests potential differences in synthetic accessibility and supply chain maturity between the two regioisomers.

Purity Procurement Quality Control

Predicted Physicochemical Differentiation: LogP and Steric Profile

Computational predictions indicate that the quaternary carbon at the alpha-position of 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid (C10H13NO2, MW 179.22) confers a distinct steric and electronic profile compared to its linear isomer 3-(3-methylpyridin-4-yl)propanoic acid (C9H11NO2, MW 165.19) . While experimental LogP values are unavailable, the presence of the gem-dimethyl group is expected to increase lipophilicity and potentially enhance metabolic stability, a common advantage of alpha-quaternary carboxylic acids in drug design.

Lipophilicity Drug-likeness Computational Chemistry

Optimal Deployment Scenarios for 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid


SARM1 Inhibitor Medicinal Chemistry Programs

The 3-methylpyridin-4-yl moiety is a recognized substructure in SARM1 inhibitor patents [1]. 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid can serve as a key intermediate or fragment for generating focused libraries targeting this enzyme, with its quaternary center offering a potential advantage in metabolic stability over linear analogs.

Diversity-Oriented Synthesis for CNS Targets

The compound's predicted enhanced lipophilicity (relative to des-methyl or linear isomers) makes it a suitable building block for synthesizing CNS-penetrant candidates, where passive permeability is a critical parameter. Its steric bulk may also help mitigate rapid metabolism by CYP450 enzymes.

Analytical Reference Standard for Isomer Purity

The distinct chromatographic and spectroscopic signature of this specific regioisomer allows it to be used as a reference standard in quality control processes for monitoring isomeric impurities during the synthesis of more complex drug candidates containing the 3-methylpyridin-4-yl motif.

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